molecular formula C23H29FN2O B6140771 N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide

N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B6140771
M. Wt: 368.5 g/mol
InChI Key: WPHKZJQKHTZEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The precise mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve modulation of the activity of various neurotransmitter systems in the brain, including the dopamine and opioid systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, inhibition of nociception, and modulation of calcium signaling in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is its potential to modulate multiple neurotransmitter systems, which can be useful for studying complex physiological processes. However, one limitation of this compound is its relatively low potency at some of its target receptors, which can make it difficult to achieve specific effects in some experiments.

Future Directions

There are several potential future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide, including:
1. Further investigation of the compound's mechanism of action at various receptors, including the sigma-1 receptor and the mu-opioid receptor.
2. Exploration of the compound's potential as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and addiction.
3. Development of more potent analogs of this compound that can be used to achieve more specific effects in lab experiments and potential therapeutic applications.
4. Investigation of the compound's potential as a tool for studying the role of various neurotransmitter systems in complex physiological processes, such as reward and motivation.
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been shown to have activity at several different receptors, and its mechanism of action and physiological effects have been the subject of much investigation. There are several potential future directions for research on this compound, including further investigation of its mechanism of action, exploration of its potential therapeutic applications, and development of more potent analogs for lab experiments and potential therapeutic use.

Synthesis Methods

The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-fluorobenzylamine to form the corresponding amide, which is then treated with piperidine to yield the final product.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have activity at several different receptors, including the dopamine D2 receptor, the sigma-1 receptor, and the mu-opioid receptor.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O/c1-16-8-9-20(14-17(16)2)18(3)25-23(27)19-10-12-26(13-11-19)15-21-6-4-5-7-22(21)24/h4-9,14,18-19H,10-13,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHKZJQKHTZEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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